

Application Notes and Protocols: The Morpholine Scaffold in Asymmetric Catalysis

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Compound of Interest

Compound Name:	<i>Tert</i> -butyl (<i>morpholin-2-ylmethyl)carbamate</i>
Cat. No.:	B068245

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Introduction

The morpholine moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals and biologically active compounds. The precise three-dimensional arrangement of substituents on the morpholine ring is often critical for therapeutic efficacy, making enantioselective synthesis a paramount objective for researchers in drug discovery and development. While **tert-butyl (morpholin-2-ylmethyl)carbamate** serves as a valuable chiral building block, this document focuses on a significant application of the broader morpholine scaffold in asymmetric catalysis: the synthesis of highly enantioenriched 2-substituted chiral morpholines via catalytic asymmetric hydrogenation. This method provides an efficient and atom-economical route to these valuable compounds, which are key intermediates for various drug candidates.

Application Note: Asymmetric Hydrogenation for the Synthesis of 2-Substituted Chiral Morpholines

A highly effective method for the synthesis of 2-substituted chiral morpholines is the asymmetric hydrogenation of N-acyl protected 2-substituted 3,4-dihydro-2H-1,4-oxazines (dehydromorpholines).^{[1][2][3][4][5]} This reaction is typically catalyzed by a rhodium complex bearing a chiral bisphosphine ligand with a large bite angle, such as (R,R,R)-SKP.^{[1][2][3]} The N-acyl group is crucial for the activation of the enamine substrate, enabling high reactivity and enantioselectivity.^[3] This approach offers several advantages, including high yields,

exceptional enantioselectivities (often up to 99% ee), and a broad substrate scope.[1][2][3][4] The resulting chiral morpholines can be readily deprotected and further functionalized to generate advanced intermediates for the synthesis of bioactive molecules.[1]

Quantitative Data Summary

The following table summarizes the results for the rhodium-catalyzed asymmetric hydrogenation of various 2-substituted dehydromorpholines, demonstrating the efficiency and versatility of this method.

Entry	Substrate (R)	Ligand	Solvent	Yield (%)	ee (%)
1	Phenyl	(R,R,R)-SKP	Toluene	98	92
2	4- Trifluorometh ylphenyl	(R,R,R)-SKP	Toluene	99	94
3	4- Fluorophenyl	(R,R,R)-SKP	Toluene	99	93
4	4- Chlorophenyl	(R,R,R)-SKP	Toluene	99	93
5	4- Bromophenyl	(R,R,R)-SKP	Toluene	99	93
6	4- Methoxyphen yl	(R,R,R)-SKP	Toluene	99	94
7	3- Methoxyphen yl	(R,R,R)-SKP	Toluene	99	93
8	2- Methoxyphen yl	(R,R,R)-SKP	Toluene	99	90
9	2-Naphthyl	(R,R,R)-SKP	Toluene	99	94
10	2-Thienyl	(R,R,R)-SKP	Toluene	99	93

Reaction Conditions: Substrate (0.1 mmol), $[\text{Rh}(\text{cod})_2]\text{SbF}_6$ (1 mol%), Ligand (1.1 mol%), H_2 (50 atm), Solvent (1 mL), 25 °C, 12 h.[1][2]

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

This protocol describes a typical procedure for the rhodium-catalyzed asymmetric hydrogenation of an N-acyl protected 2-substituted dehydromorpholine.

Materials:

- 2-Substituted-N-acyl-3,4-dihydro-2H-1,4-oxazine (Substrate)
- $[\text{Rh}(\text{cod})_2]\text{SbF}_6$ (Rhodium precursor)
- (R,R,R)-SKP (Chiral bisphosphine ligand)
- Anhydrous, degassed Toluene (Solvent)
- Hydrogen gas (H_2)
- Autoclave or high-pressure hydrogenation reactor
- Standard Schlenk line and glassware for handling air-sensitive reagents

Procedure:

- Catalyst Preparation: In a glovebox, a glass vial is charged with $[\text{Rh}(\text{cod})_2]\text{SbF}_6$ (1.0 mol%) and the chiral ligand (1.1 mol%). Anhydrous and degassed toluene (0.5 mL) is added, and the resulting mixture is stirred at room temperature for 30 minutes to form the active catalyst solution.
- Reaction Setup: In a separate vial, the dehydromorpholine substrate (1.0 eq) is dissolved in anhydrous and degassed toluene (0.5 mL).
- Hydrogenation: The substrate solution is transferred to the autoclave. The pre-formed catalyst solution is then added to the autoclave via syringe.
- Reaction Execution: The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to 50 atm with hydrogen. The reaction mixture is stirred at 25 °C for 12 hours.
- Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica

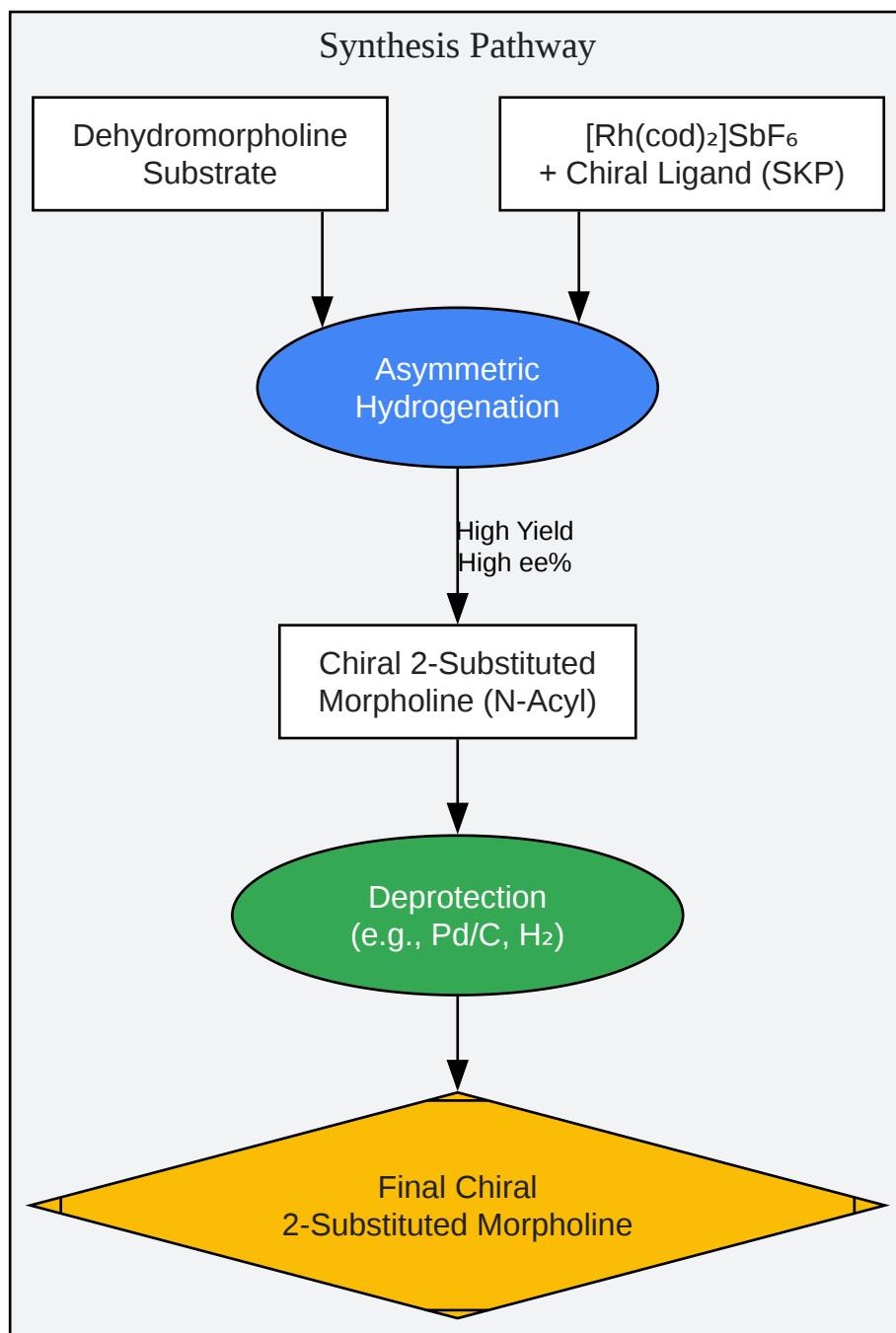
gel to afford the desired 2-substituted chiral morpholine.

- Analysis: The yield of the isolated product is determined. The enantiomeric excess (ee) is determined by high-performance liquid chromatography (HPLC) using a chiral stationary phase.[1][2]

Visualizations

Logical Workflow for Chiral Morpholine Synthesis

The following diagram illustrates the overall strategy for obtaining chiral 2-substituted morpholines, which involves the key asymmetric hydrogenation step.

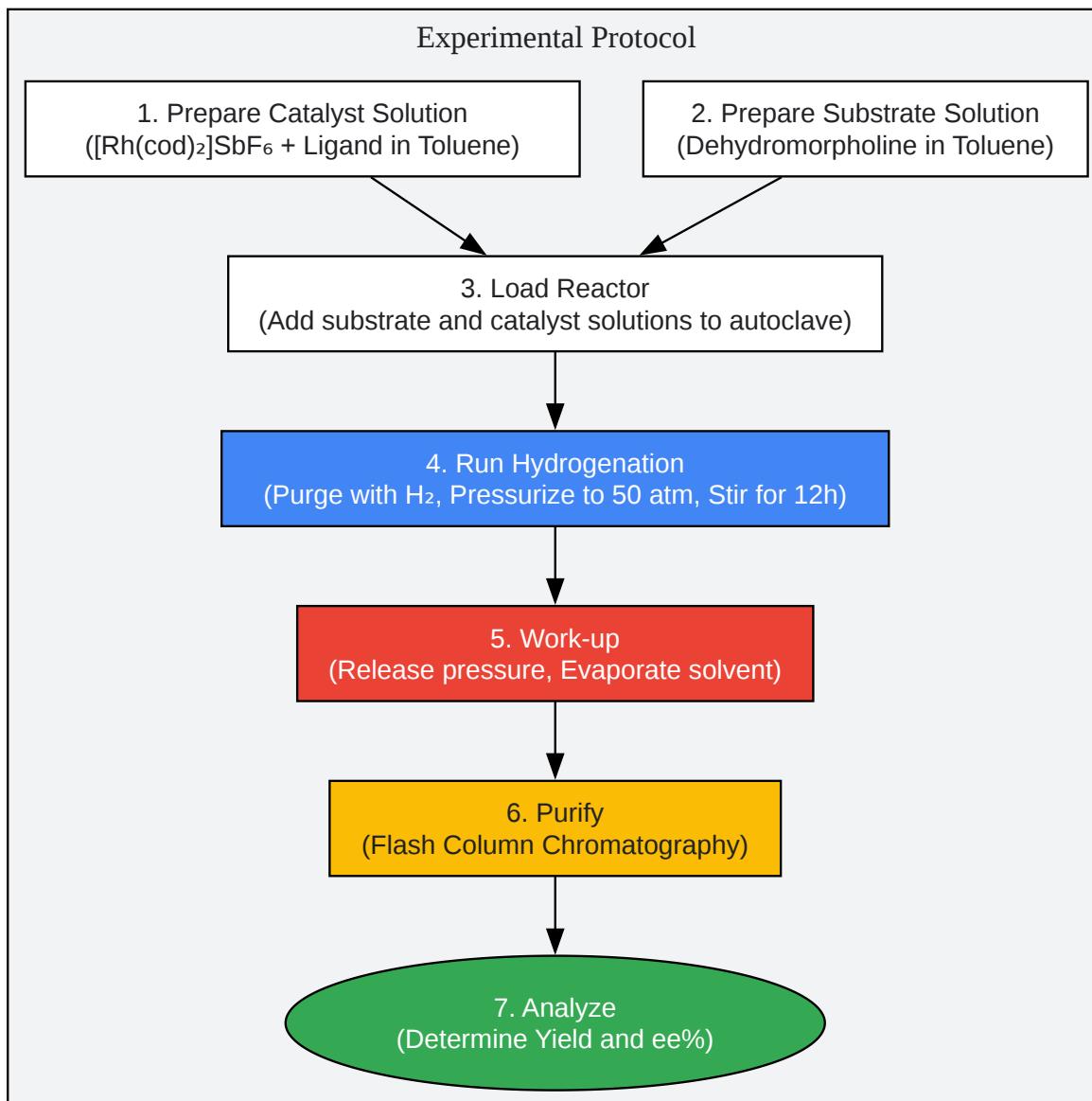


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Caption: Synthesis pathway for chiral 2-substituted morpholines.

Experimental Workflow Diagram

This diagram outlines the step-by-step experimental workflow for the asymmetric hydrogenation protocol.



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Caption: Step-by-step experimental workflow.

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